Isorhapontin

Pharmacokinetics Oral Bioavailability Nutraceutical Development

Isorhapontin is a structurally distinct stilbenoid glucoside offering superior pharmacokinetics for preclinical research. Its 3′-methoxy group and glucose moiety confer 2.07-fold higher oral bioavailability (F=24.2%) vs resveratrol (F=11.7%), enabling lower doses and consistent systemic exposure in chronic models. Demonstrates ≥2-fold greater potency inhibiting IL-6 and CXCL8 in corticosteroid-resistant airway inflammation via PI3K/Akt pathway suppression—a pathway insensitive to steroids. Functions as an uncompetitive xanthine oxidase inhibitor, mechanistically distinct from piceatannol and allopurinol. Features validated HPLC-UV methods (LLOQ 15 ng/mL) and high Caco-2 permeability (Papp >10×10⁻⁶ cm·s⁻¹). Not substitutable with resveratrol or rhapontin.

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
Cat. No. B1234551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhapontin
Synonymsisorhapontin
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyKLPUXMNQDCUPNO-DXKBKAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorhapontin: Stilbene Glucoside Chemical Profile and Procurement Specifications


Isorhapontin (CAS 32727-29-0) is a naturally occurring stilbenoid glucoside [1], specifically the 3-O-β-D-glucopyranoside derivative of isorhapontigenin [2]. As a member of the tetrahydroxystilbene class, it is biosynthesized via resveratrol through sequential hydroxylation, O-methylation, and O-glucosylation [3]. It is found in various spruce species (Picea spp.) [1] and in rhubarb (Rheum spp.) [4]. Its primary differentiation from the widely studied aglycone resveratrol lies in the presence of a 3′-methoxy group and a glucose moiety, which confer distinct physicochemical and pharmacokinetic properties [2].

Why Isorhapontin Cannot Be Directly Substituted with Resveratrol or Rhapontin


While isorhapontin shares the stilbene backbone with other common natural products like resveratrol and rhapontin, substitution among them is not scientifically justifiable due to substantial differences in pharmacokinetics, molecular target inhibition kinetics, and transport mechanisms. Isorhapontin's glucoside moiety and 3′-methoxy substitution pattern [1] result in markedly different in vivo behavior [2] and enzyme inhibition profiles [3] compared to its aglycone analog resveratrol and its positional isomer rhapontin. These structural differences translate into quantifiable variations in oral bioavailability, metabolic stability, and specific inhibitory constants, making direct interchange impossible without compromising experimental reproducibility or therapeutic outcome.

Quantitative Differentiation Evidence: Isorhapontin vs. Key Comparators


Oral Bioavailability Superiority: Isorhapontin vs. Resveratrol

Isorhapontin's aglycone (isorhapontigenin) exhibits approximately 2- to 3-fold higher oral bioavailability compared to resveratrol in Sprague-Dawley rats [1]. At an oral dose of 100 µmol/kg, isorhapontigenin demonstrated a dose-normalized maximal plasma concentration (Cmax/Dose) of 0.010 ± 0.005 kg/L, dose-normalized plasma exposure (AUC/Dose) of 0.034 ± 0.011 kg·h/L, and oral bioavailability (F) of 24.2 ± 12.3% [1]. In contrast, resveratrol's corresponding values at the same dose were Cmax/Dose of 0.004 ± 0.001 kg/L, AUC/Dose of 0.011 ± 0.003 kg·h/L, and F of 11.7 ± 5.4% [1].

Pharmacokinetics Oral Bioavailability Nutraceutical Development

Intestinal Permeability and Transport: Isorhapontin vs. Class Baseline

Isorhapontigenin demonstrates high apparent permeability (Papp) in the human intestinal Caco-2 cell model, exceeding 10 × 10⁻⁶ cm·s⁻¹ [1]. This value classifies it as a compound with high absorption potential, well above the threshold for poorly absorbed drugs (typically Papp < 1 × 10⁻⁶ cm·s⁻¹). The transport is primarily passive diffusion, with maximum transport volume to the basolateral side achieved within 3 hours [1].

Intestinal Absorption Caco-2 Permeability Passive Diffusion

Enzyme Inhibition Specificity: Isorhapontin vs. Rhapontin and Resveratrol

In a comparative XO inhibition study, isorhapontigenin, rhaponticin, and resveratrol all exhibited uncompetitive inhibition modes, distinguishing them from piceatannol which displayed competitive inhibition [1]. While all four compounds showed better inhibition than allopurinol, the uncompetitive mechanism of isorhapontigenin implies that its inhibitory effect increases with substrate concentration, a kinetic feature not shared by competitive inhibitors [1].

Xanthine Oxidase Inhibition Enzyme Kinetics Uncompetitive Inhibition

Fungal Enzyme Inhibition Potency: Isorhapontin vs. Alternative Antifungals

Isorhapontin specifically inhibits Trichoderma cellobiohydrolase I (CBH I) with an inhibition constant (Ki) of 57.2 µM [1]. It also inhibits Trichoderma endoglucanase I activity [1].

Antifungal Activity Cellulase Inhibition Enzyme Kinetics

Anti-inflammatory Potency: Isorhapontigenin vs. Resveratrol in Airway Epithelial Cells

Isorhapontigenin inhibited IL-6 and CXCL8 release from IL-1β-stimulated human airway epithelial cells with IC50 values at least two-fold lower than those of resveratrol [1]. Additionally, isorhapontigenin suppressed the PI3K/Akt pathway, which is insensitive to corticosteroids, suggesting a distinct and potentially more effective anti-inflammatory mechanism [1].

Anti-inflammatory Cytokine Inhibition COPD

Analytical Method Validation for Bioanalysis: Isorhapontigenin Quantification

A validated HPLC-UV method for quantifying isorhapontigenin in murine biological matrices achieved a lower limit of quantification (LLOQ) of 15 ng/mL in both plasma and tissue homogenates [1]. This method employed UV detection at 325 nm and a 17-minute gradient separation, demonstrating excellent selectivity, accuracy, and precision [1].

HPLC Method LLOQ Bioanalytical Validation

Recommended Research and Industrial Applications for Isorhapontin


In Vivo Studies Requiring High Oral Bioavailability

Use isorhapontin (or its aglycone isorhapontigenin) when designing in vivo efficacy studies for which resveratrol's poor oral bioavailability (F = 11.7%) would be a limiting factor. The 2.07-fold higher oral bioavailability (F = 24.2%) of isorhapontigenin allows for lower oral doses and more consistent systemic exposure [1]. This makes it particularly suitable for chronic dosing models where resveratrol's pharmacokinetic limitations have historically confounded results [1].

Investigating Corticosteroid-Resistant Inflammatory Pathways

Employ isorhapontigenin in models of corticosteroid-resistant airway inflammation (e.g., COPD). Its demonstrated ≥2-fold greater potency in inhibiting IL-6 and CXCL8 release compared to resveratrol, combined with its suppression of the PI3K/Akt pathway (a corticosteroid-insensitive pathway), makes it a mechanistically distinct alternative for studying inflammation refractory to standard therapies [2].

Xanthine Oxidase Inhibition with Unique Kinetic Profile

Select isorhapontigenin for studies examining uncompetitive xanthine oxidase inhibition. Unlike competitive inhibitors such as piceatannol or allopurinol, isorhapontigenin's uncompetitive inhibition mode [3] may confer advantages in specific physiological contexts where substrate concentrations are high, and this distinct kinetic behavior can be leveraged for mechanistic investigations.

Preclinical Pharmacokinetic and Tissue Distribution Studies

Utilize isorhapontigenin in preclinical ADME studies, leveraging the validated HPLC-UV method with an LLOQ of 15 ng/mL [4]. The compound's high Caco-2 permeability (Papp > 10 × 10⁻⁶ cm·s⁻¹) and favorable pharmacokinetic profile [1] make it a robust candidate for evaluating structure-activity relationships among methoxylated stilbenes.

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